
2-Bromo-3-(trifluoromethyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(trifluoromethyl)pyridin-4-amine is a heterocyclic aromatic compound that contains a bromine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 3-(trifluoromethyl)pyridine followed by amination. One common method is as follows:
Bromination: 3-(trifluoromethyl)pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Amination: The resulting 2-bromo-3-(trifluoromethyl)pyridine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-3-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Dehalogenated or modified trifluoromethyl derivatives.
Coupling Reactions: Biaryl or alkene-substituted pyridines.
科学的研究の応用
2-Bromo-3-(trifluoromethyl)pyridin-4-amine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, which have unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its distinctive chemical structure.
作用機序
The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridin-4-amine depends on its specific application. In pharmaceuticals, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and bind to its targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
2-Bromo-3-(trifluoromethyl)pyridin-4-amine can be compared with other similar compounds, such as:
2-Bromo-4-(trifluoromethyl)pyridine: Lacks the amine group, making it less versatile in certain chemical reactions.
2-Bromo-3-fluoropyridin-4-amine: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Bromo-3-(trifluoromethyl)aniline: Has an aniline structure instead of a pyridine ring, affecting its electronic properties and applications.
The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and an amine group on a pyridine ring, which imparts distinctive chemical and biological properties.
特性
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFCNIKVMHOPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
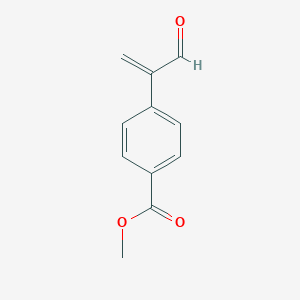
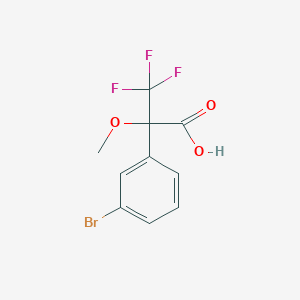

![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
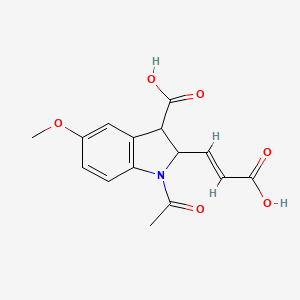
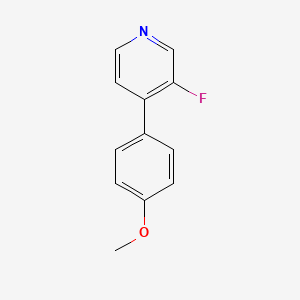
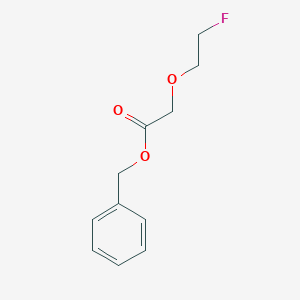
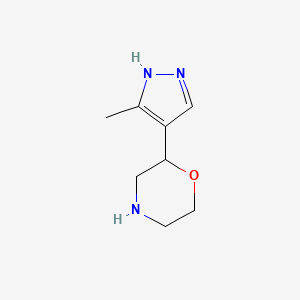
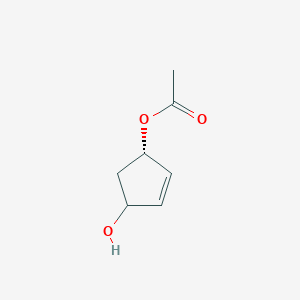
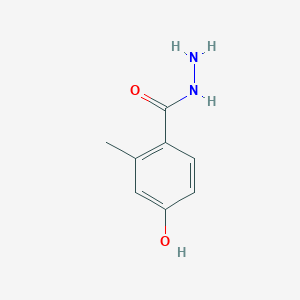
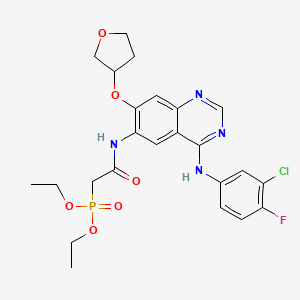
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)
